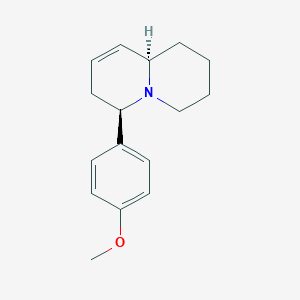![molecular formula C17H22Cl2N2O B14391654 2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide CAS No. 89732-22-9](/img/structure/B14391654.png)
2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide is a chemical compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of benzamides and is characterized by the presence of a spirocyclic structure, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1-methyl-1-azaspiro[4.5]decan-4-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the spirocyclic nitrogen atom.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Substitution: Products with various substituents replacing the chlorine atoms.
Oxidation: Oxidized derivatives with altered oxidation states.
Reduction: Reduced forms with hydrogenated nitrogen atoms.
Hydrolysis: Carboxylic acids and amines.
Applications De Recherche Scientifique
2,4-Dichloro-N-(1-methyl-1-azaspiro[4
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
U-47700: A structurally related compound with similar benzamide features.
BDPC/Bromadol: Another compound with a spirocyclic structure and similar pharmacological properties.
Uniqueness
2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide stands out due to its specific substitution pattern and spirocyclic structure, which confer unique chemical reactivity and biological activity. Its distinct properties make it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
89732-22-9 |
|---|---|
Formule moléculaire |
C17H22Cl2N2O |
Poids moléculaire |
341.3 g/mol |
Nom IUPAC |
2,4-dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide |
InChI |
InChI=1S/C17H22Cl2N2O/c1-21-10-7-15(17(21)8-3-2-4-9-17)20-16(22)13-6-5-12(18)11-14(13)19/h5-6,11,15H,2-4,7-10H2,1H3,(H,20,22) |
Clé InChI |
VOHJIAPFWSDVCV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C12CCCCC2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


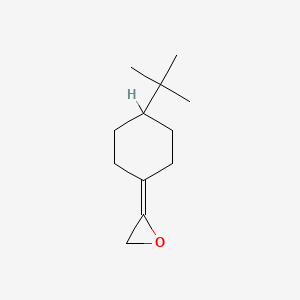
![2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid](/img/structure/B14391586.png)
![Ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate](/img/structure/B14391590.png)

![10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole](/img/structure/B14391600.png)
![N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14391601.png)
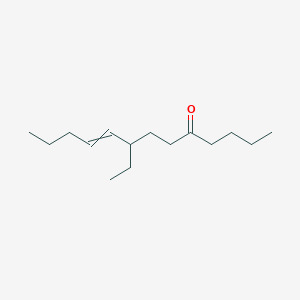
![3-[4-(4-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14391609.png)
![4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine](/img/structure/B14391615.png)

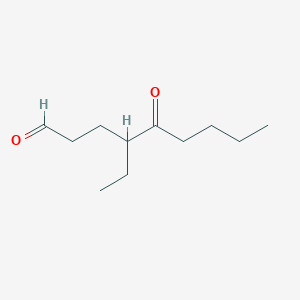
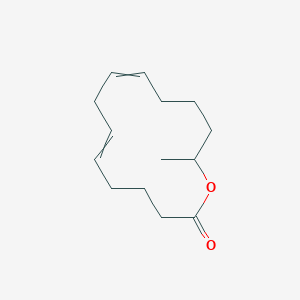
![3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid](/img/structure/B14391644.png)
